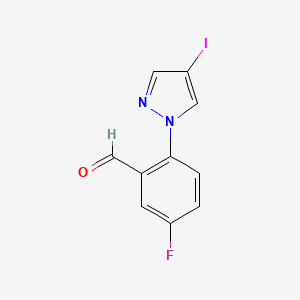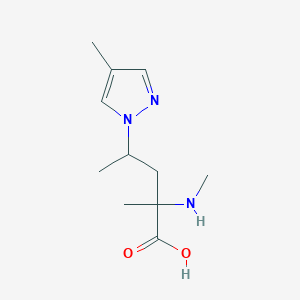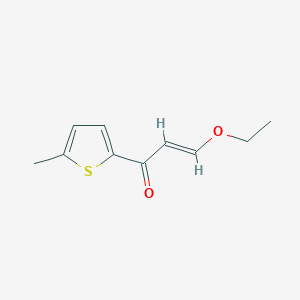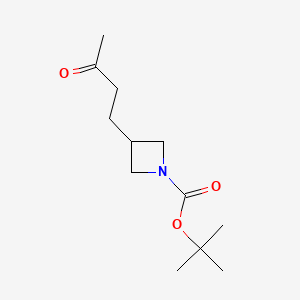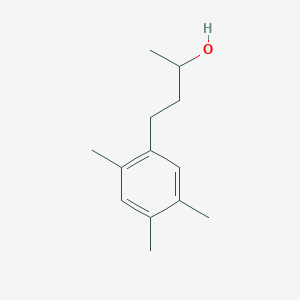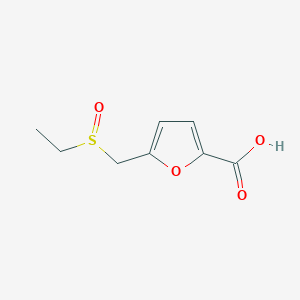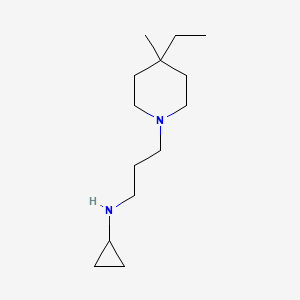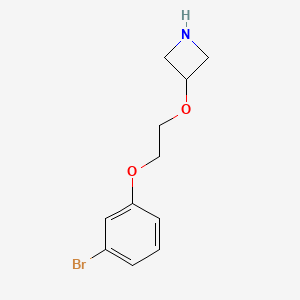
3-(2-(3-Bromophenoxy)ethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-Bromophenoxy)ethoxy)azetidine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a bromophenoxyethoxy substituent. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Bromophenoxy)ethoxy)azetidine typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with azetidine under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(3-Bromophenoxy)ethoxy)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the bromophenoxy group.
Ring-Opening Reactions: The azetidine ring can be opened under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds .
Wissenschaftliche Forschungsanwendungen
3-(2-(3-Bromophenoxy)ethoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-(3-Bromophenoxy)ethoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various enzymes and receptors, potentially leading to biological effects. The bromophenoxy group may also play a role in modulating the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-(3-Bromophenyl)ethoxy)azetidine: Similar in structure but with a phenyl group instead of a phenoxy group.
3-(2-(4-Bromophenoxy)ethoxy)azetidine: Similar but with the bromine atom in the para position.
3-(2-(3-Chlorophenoxy)ethoxy)azetidine: Similar but with a chlorine atom instead of bromine.
Uniqueness
3-(2-(3-Bromophenoxy)ethoxy)azetidine is unique due to the specific positioning of the bromine atom and the presence of the azetidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
3-[2-(3-bromophenoxy)ethoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c12-9-2-1-3-10(6-9)14-4-5-15-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2 |
InChI-Schlüssel |
JEAHKHNMAUHJRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCCOC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


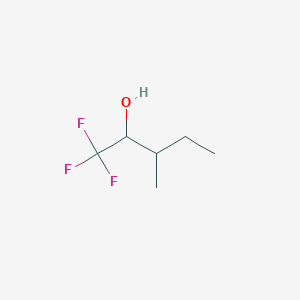
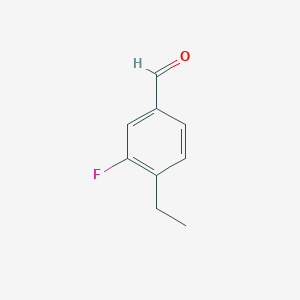
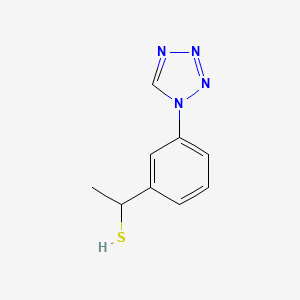
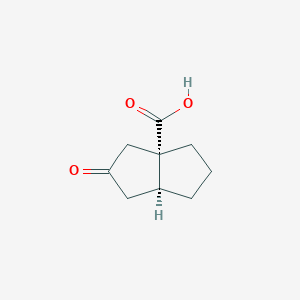
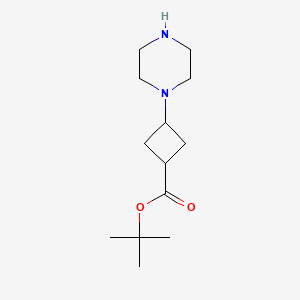
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
